

# physical properties of N-Boc protected 5-nitroindole-3-carboxaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-BOC-3-FORMYL-5-NITROINDOLE*

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An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc Protected 5-Nitroindole-3-Carboxaldehyde

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Boc protected 5-nitroindole-3-carboxaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physical properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

## Introduction: A Versatile Synthetic Building Block

N-Boc protected 5-nitroindole-3-carboxaldehyde (tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate) is a highly functionalized indole derivative. The strategic placement of three key functional groups—a Boc-protected nitrogen, a nitro group at the 5-position, and a carboxaldehyde at the 3-position—makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic molecules.

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.<sup>[1]</sup> The addition of the electron-withdrawing nitro group and the versatile aldehyde functionality enhances the synthetic utility of the indole core, allowing for a wide range of chemical transformations. This guide will elucidate

the fundamental properties and experimental considerations necessary for effectively utilizing this compound in a research and development setting.

## Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. The data presented below has been consolidated from various authoritative sources.

Property	Value	Source(s)
CAS Number	914349-06-7	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub>	[3]
Molecular Weight	290.27 g/mol	[3]
IUPAC Name	tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate	[2]
Appearance	Light yellow to yellow powder/crystal	[4]
Purity	Typically ≥98%	[2][4]
Solubility	Soluble in organic solvents such as DMSO and dimethylformamide.[5] Sparingly soluble in aqueous buffers.	[5]
Storage Conditions	Ambient temperature, though storage in a cool, dark place is recommended.[2] May be air sensitive; storing under an inert gas is advisable.	

## Synthesis and Purification: A Methodological Deep Dive

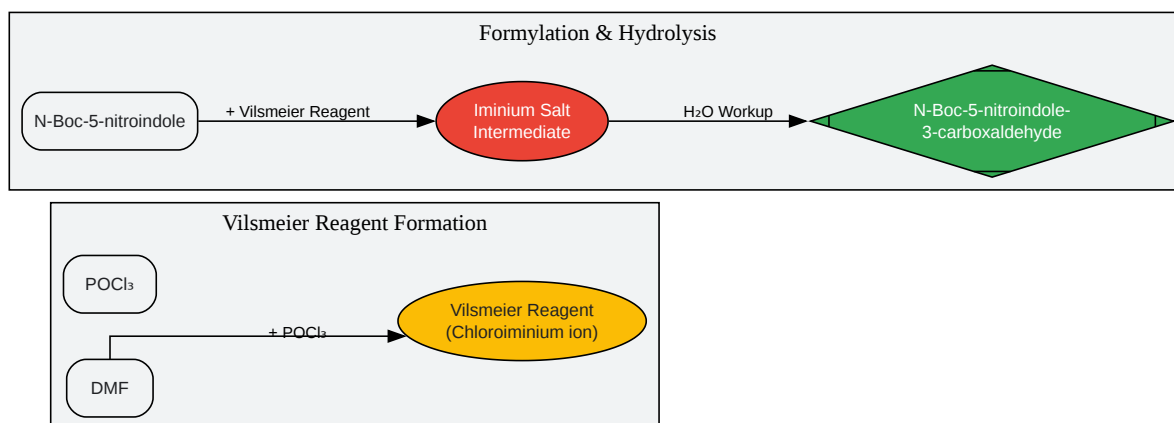
The most common and efficient method for synthesizing N-Boc protected 5-nitroindole-3-carboxaldehyde is through the Vilsmeier-Haack formylation of its precursor, N-Boc-5-nitroindole.

## The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.<sup>[6][7]</sup> The reaction proceeds via an electrophilic aromatic substitution mechanism.

- **Formation of the Vilsmeier Reagent:** N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride ( $\text{POCl}_3$ ) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.<sup>[6][8][9]</sup>
- **Electrophilic Attack:** The electron-rich indole ring of the N-Boc-5-nitroindole substrate attacks the electrophilic Vilsmeier reagent. The formylation occurs regioselectively at the C3 position, which is the most nucleophilic site on the indole ring.
- **Hydrolysis:** The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.<sup>[6][8]</sup>

The Boc protecting group on the indole nitrogen is crucial as it enhances the stability of the indole ring to the reaction conditions and influences the electronic properties of the substrate.



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Caption: Vilsmeier-Haack reaction workflow for synthesis.

## Step-by-Step Synthesis Protocol

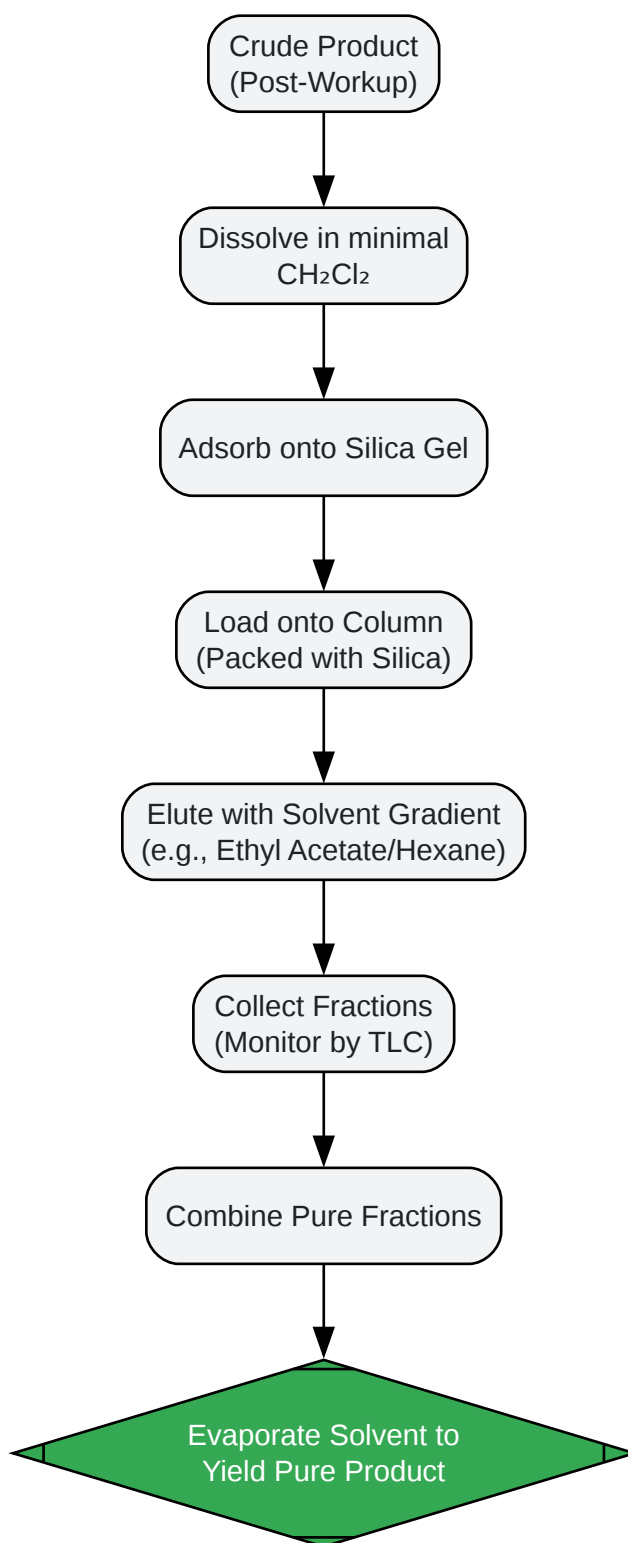
This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions.<sup>[6][10]</sup>

- **Reagent Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl<sub>3</sub>) (typically 1.2-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve N-Boc-5-nitroindole (1 equivalent) in a minimal amount of DMF or another suitable solvent like dichloromethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent.

- Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C), monitoring the progress by Thin Layer Chromatography (TLC).  
[10]
- Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by pouring it onto crushed ice or adding a cold aqueous solution of sodium bicarbonate or sodium acetate.
- Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure to obtain the crude product.[11]

## Purification via Column Chromatography

The crude product is typically purified using silica gel column chromatography to isolate the desired compound from unreacted starting material and byproducts.[11]



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Caption: Standard workflow for column chromatography purification.

#### Detailed Purification Protocol:

- **Slurry Preparation:** Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 5-10% ethyl acetate in petroleum ether).
- **Column Packing:** Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a level and uniform bed.
- **Loading:** Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
- **Elution:** Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move the desired compound down the column.
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Isolation:** Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-Boc protected 5-nitroindole-3-carboxaldehyde.

## Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using NMR and IR spectroscopy. While a specific experimental spectrum is not provided, the expected signals can be predicted based on the known structure and data from similar indole-3-carboxaldehyde derivatives.<sup>[12][13]</sup>

Technique	Expected Characteristic Signals
$^1\text{H}$ NMR	<p>~10.1 ppm (s, 1H): Aldehyde proton (-CHO).</p> <p>~8.2-8.8 ppm (m, 2H): Aromatic protons on the nitro-substituted benzene ring. ~7.4-8.0 ppm (m, 2H): Remaining aromatic protons. ~1.7 ppm (s, 9H): Protons of the tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>).</p>
$^{13}\text{C}$ NMR	<p>~185 ppm: Aldehyde carbonyl carbon (C=O).</p> <p>~150 ppm: Carbamate carbonyl carbon (Boc C=O). ~140-145 ppm: Aromatic carbon attached to the nitro group. ~110-138 ppm: Other aromatic carbons. ~85 ppm: Quaternary carbon of the Boc group (-C(CH<sub>3</sub>)<sub>3</sub>). ~28 ppm: Methyl carbons of the Boc group (-C(CH<sub>3</sub>)<sub>3</sub>).</p>
IR (cm <sup>-1</sup> )	<p>~3100-3000: Aromatic C-H stretch. ~2980-2850: Aliphatic C-H stretch (Boc group). ~1730-1700: C=O stretch (Boc carbamate). ~1680-1660: C=O stretch (aldehyde). ~1520 &amp; ~1340: Asymmetric and symmetric N-O stretch (nitro group).</p>

## Reactivity, Stability, and Safe Handling

### Reactivity Profile

- **Aldehyde Group:** The aldehyde is the primary site for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic additions (e.g., Wittig, Grignard reactions).[14]
- **Nitro Group:** The nitro group is strongly deactivating for electrophilic aromatic substitution but can be reduced to an amine, providing a route to 5-aminoindole derivatives.
- **Boc Protecting Group:** The tert-butyloxycarbonyl group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to deprotect the indole nitrogen.[15]



## Stability and Storage

The compound is generally stable under ambient conditions.<sup>[2]</sup> However, for long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation from air or light.

## Safety and Handling

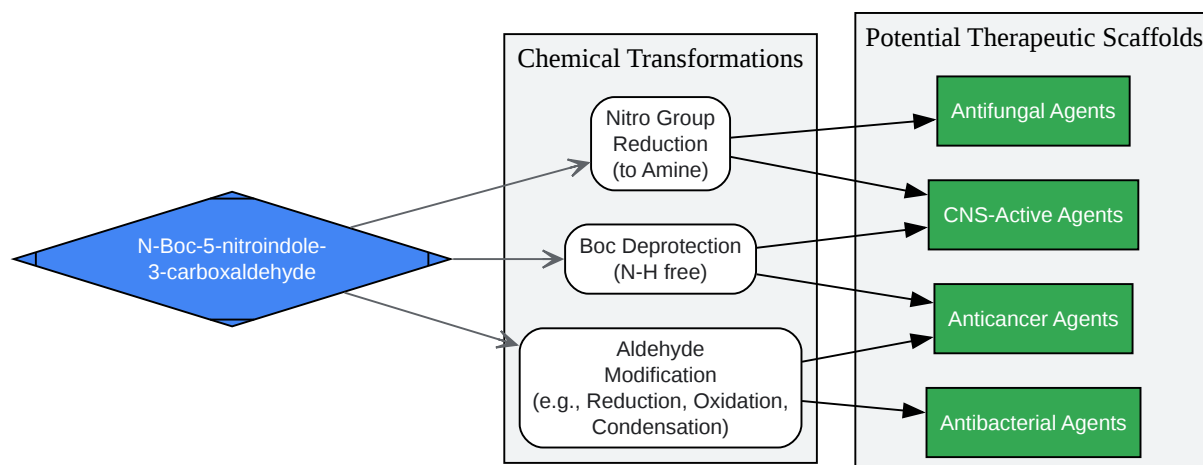
According to safety data, N-Boc protected 5-nitroindole-3-carboxaldehyde is classified as an irritant.<sup>[2]</sup>

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[2]</sup>
- Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves (P280) and eye protection. Avoid breathing dust (P261).<sup>[2]</sup>

## Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. Indole-3-carboxaldehyde derivatives are precursors to a wide range of biologically active molecules, including anti-inflammatory, anticancer, antibacterial, and antifungal agents.<sup>[16][17][18]</sup>

The functional handles of N-Boc protected 5-nitroindole-3-carboxaldehyde allow for sequential or orthogonal chemical modifications, enabling the construction of complex molecular libraries for high-throughput screening and lead optimization in drug discovery programs.<sup>[1][4]</sup>



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Caption: Role as a central intermediate for diverse scaffolds.

## Conclusion

N-Boc protected 5-nitroindole-3-carboxaldehyde is a well-characterized and synthetically accessible compound with significant value for chemical research. Its defined physical properties, established synthetic route via the Vilsmeier-Haack reaction, and predictable reactivity make it a reliable building block. The trifunctional nature of this molecule provides chemists with multiple avenues for elaboration, solidifying its role as a key intermediate in the pursuit of novel therapeutics and complex organic molecules.

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- To cite this document: BenchChem. [physical properties of N-Boc protected 5-nitroindole-3-carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519331#physical-properties-of-n-boc-protected-5-nitroindole-3-carboxaldehyde]

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